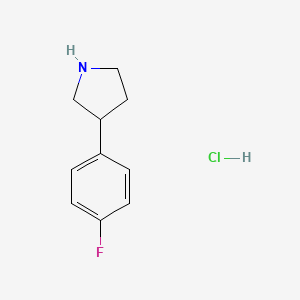

3-(4-Fluorophenyl)pyrrolidine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

3-(4-Fluorophenyl)pyrrolidine hydrochloride (C₁₀H₁₃ClFN, molecular weight: 201.67 g/mol) consists of a five-membered pyrrolidine ring substituted at the 3-position with a 4-fluorophenyl group, forming a secondary amine that is protonated as a hydrochloride salt. The pyrrolidine ring adopts a non-planar conformation, with the nitrogen atom participating in hydrogen bonding with the chloride counterion. The fluorophenyl group introduces steric and electronic effects due to the fluorine atom’s strong electronegativity, which polarizes the aromatic system and influences intermolecular interactions.

Stereochemical analysis reveals that the compound exists as a racemic mixture unless synthesized via enantioselective routes. For example, the (R)-enantiomer of this compound (CAS 2165331-30-4) has been isolated, demonstrating the importance of chirality in modulating biological target interactions. The absolute configuration is determined using X-ray crystallography or chiral chromatography, with the fluorophenyl group occupying either axial or equatorial positions depending on the stereocenter.

Crystallographic Analysis and Unit Cell Parameters

While direct crystallographic data for this compound remain limited, related fluorophenyl-pyrrolidine derivatives provide insights. For instance, a DMF-solvated spiro-pyrrolidine compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 6.3529(8) Å, b = 11.4335(14) Å, and c = 38.405(4) Å. The pyrrolidine ring in such structures exhibits an envelope conformation, with the fluorophenyl group oriented perpendicular to the ring plane to minimize steric clashes.

Hydrogen bonding between the protonated amine and chloride ion stabilizes the crystal lattice, while weak C–H···π interactions between aromatic rings contribute to packing efficiency. Halogen bonding involving the fluorine atom is less prevalent due to its smaller van der Waals radius compared to chlorine or bromine analogs.

Comparative Structural Analysis with Pyrrolidine Derivatives

The structural features of this compound differ significantly from other pyrrolidine derivatives:

The fluorine atom’s electronegativity increases the compound’s polarity compared to non-fluorinated analogs, while its small size minimizes steric disruption of the pyrrolidine ring’s puckering.

Conformational Studies Through Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G) reveal two dominant conformers for the pyrrolidine ring: envelope (Φₘₐₓ = 38°, *P = 18°) and twisted (Φₘₐₓ = 42°, P = 162°). The fluorophenyl group stabilizes the envelope conformation through hyperconjugation, with the C–F bond aligning parallel to the ring’s C–N axis.

Molecular dynamics simulations in aqueous solution show rapid interconversion between conformers (τ₁/₂ = 2–5 ps), with energy barriers of ~3 kcal/mol separating minima. The hydrochloride salt exhibits reduced conformational flexibility compared to the free base due to ionic interactions restricting ring puckering.

Pseudorotation analysis using NMR scalar coupling constants (³Jₕₕ) confirms a 55:45 equilibrium between the 3E and 4T₃ conformers in solution, consistent with DFT predictions. Substituents at the 3-position significantly alter pseudorotation pathways, as demonstrated by comparative studies of 3-(4-fluorophenyl) versus 3-(4-trifluoromethylphenyl) derivatives.

Properties

IUPAC Name |

3-(4-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAHBZWBOYHJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657478 | |

| Record name | 3-(4-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029636-03-0 | |

| Record name | 3-(4-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution of 4-Fluorobenzyl Halides with Pyrrolidine

One of the most direct synthetic routes involves nucleophilic substitution where 4-fluorobenzyl chloride or related halides react with pyrrolidine under basic conditions to form 3-(4-fluorophenyl)pyrrolidine, which is subsequently converted to its hydrochloride salt.

- Starting Materials: 4-fluorobenzyl chloride and pyrrolidine

- Reaction Conditions: Use of bases such as sodium hydride or potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere

- Procedure: The halide is added to a pyrrolidine solution and stirred at room temperature or slightly elevated temperatures until completion

- Isolation: Product isolated by filtration, washing, and purified by recrystallization or chromatography to obtain the hydrochloride salt form

This method is scalable and adaptable to industrial production with optimization for yield and purity, often employing continuous flow systems for enhanced control.

Reductive Amination Using 4-Fluorophenyl Aldehydes

Another effective approach is reductive amination, where 4-fluorophenyl-substituted aldehydes are reacted with pyrrolidine derivatives in the presence of reducing agents such as sodium borohydride.

- Example: Reaction of 5-(4-fluorophenyl)pyridine-3-carbaldehyde with an amine hydrochloride salt in ethanol, followed by sodium borohydride reduction

- Conditions: Typically performed at mild temperatures (e.g., 35 °C), with subsequent acidification to precipitate the hydrochloride salt

- Yield: Moderate to high yields (~69% reported)

- Purification: Crystallization from ethanol or chromatographic techniques

This method allows for stereochemical control when chiral amines are used and is suitable for producing enantiomerically enriched products.

Organometallic Coupling and α-Bromoketone Intermediates

A more complex synthetic route involves the preparation of α-bromoketones followed by nucleophilic substitution with pyrrolidine.

- Step 1: Preparation of α-bromoketones by bromination of ketones under controlled conditions (e.g., bromine with catalytic AlCl3)

- Step 2: Reaction of α-bromoketones with pyrrolidine in ether or ethanol at room temperature to form pyrrolidine-substituted ketones

- Step 3: Conversion to hydrochloride salts by treatment with ethereal HCl and recrystallization

This method provides access to a variety of substituted pyrrolidines and can be adapted for structural diversification.

Lithiation and Addition of Pyrrolidine Precursors

Advanced synthetic methodologies involve lithiation of fluorinated arenes followed by addition of pyrrolidine-containing intermediates.

- Procedure: 4-fluorobenzene derivatives are treated with n-butyllithium at low temperatures (-70 to -50 °C), followed by reaction with pyrrolidine precursors

- Subsequent Steps: Reduction with sodium borohydride, base treatment, and final acidification to obtain hydrochloride salt

- Solvents: THF, ether, or hexane commonly used

- Advantages: Improved yield (up to 90%), reduced cost, and safer reagents compared to previous methods

This approach is particularly useful for large-scale synthesis due to its efficiency and safety profile.

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-fluorobenzyl chloride, pyrrolidine, NaH/K2CO3 | Room temp or mild heating, inert atmosphere | 60-80 | Simple, scalable | Requires careful control of base |

| Reductive amination | 4-fluorophenyl aldehyde, NaBH4, pyrrolidine | 25-35 °C, ethanol solvent | ~69 | Stereoselective, moderate conditions | Suitable for chiral synthesis |

| α-Bromoketone substitution | α-bromoketone, pyrrolidine | Room temp, ether or ethanol | 70-85 | Versatile for various substitutions | Multi-step preparation of intermediates |

| Lithiation and addition | 4-fluorobenzene, n-BuLi, NaBH4 | -70 to 50 °C, THF/ether | Up to 90 | High yield, cost-effective, safer reagents | Requires low-temp control |

- Optimization of Reaction Conditions: Design of experiments (DoE) approaches have been applied to optimize temperature, solvent, and reagent ratios to maximize yield and purity.

- Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are standard for achieving purity ≥95%, with HPLC retention times around 8.2 min on C18 columns under isocratic conditions.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) confirm the substitution pattern and molecular weight (M+H ≈ 215.2 g/mol).

- Safety and Cost Considerations: Replacement of hazardous reagents such as lithium triethylborohydride with sodium borohydride and use of less flammable solvents improve safety and reduce costs in large-scale production.

The preparation of 3-(4-Fluorophenyl)pyrrolidine hydrochloride can be achieved through multiple synthetic routes, each with distinct advantages. Nucleophilic substitution offers simplicity and scalability, reductive amination provides stereochemical control, α-bromoketone intermediates allow structural diversity, and lithiation-based methods deliver high yields with improved safety and cost profiles. Optimization of reaction parameters and purification techniques ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

3-(4-Fluorophenyl)pyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that enhance therapeutic efficacy while reducing side effects.

Case Study: Neurological Disorders

Research has shown that compounds derived from this compound exhibit potential in treating conditions such as depression and anxiety. For instance, studies have explored its interactions with neurotransmitter systems, providing insights into the development of antidepressants and anxiolytics .

Neuroscience Research

Understanding Neurotransmitter Mechanisms

This compound is utilized in studies examining neurotransmitter systems, contributing to a better understanding of various psychiatric conditions. It aids researchers in exploring the biochemical pathways involved in mood regulation and cognitive functions.

Biochemical Assays

In biochemical assays, this compound is employed to evaluate the biological activity of novel compounds. These assays help identify potential therapeutic agents by assessing their effects on neurotransmitter receptors and related pathways .

Analytical Chemistry

Quantification in Biological Samples

The compound is also significant in analytical chemistry, where it is used to develop methods for quantifying drug levels in biological samples. This application is critical for pharmacokinetic studies, which assess how drugs are absorbed, distributed, metabolized, and excreted in the body .

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Neuroscience Research | Studies neurotransmitter mechanisms; used in biochemical assays |

| Analytical Chemistry | Methods for quantifying drug levels in biological samples |

Chemical Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a building block for creating more complex molecules. This application enhances research efficiency by facilitating the synthesis of derivatives with desired properties .

Material Science

Advanced Material Formulation

The unique properties of this compound make it useful in material science, particularly in formulating advanced materials such as polymers with enhanced thermal stability. Its incorporation into material formulations can lead to improved performance characteristics .

Agrochemical Applications

Potential in Crop Protection

Research into agrochemical applications has identified this compound as a candidate for developing new agrochemicals aimed at improving crop protection and yield. Its ability to modulate biological pathways may offer innovative solutions for agricultural challenges .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The fluorophenyl group can enhance binding affinity and selectivity towards specific biological targets. The pyrrolidine ring contributes to the compound’s stereochemistry and three-dimensional structure, influencing its biological activity. The hydrochloride salt form ensures better solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

The electronic and steric effects of substituents significantly influence physicochemical and pharmacological properties. Key analogs include:

Notes:

- Trifluoromethyl groups (e.g., in CAS 1391407-62-7) enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets but reducing aqueous solubility .

- Stereoisomerism : The (R)- and (S)-enantiomers of 2-(4-fluorophenyl)pyrrolidine hydrochloride (CAS 1381928-30-8 and 1073556-40-7) exhibit distinct pharmacological profiles due to chiral recognition in biological systems .

Structural Isosteres and Bioisosteres

- Piperidine Analogs : Piperidine derivatives like 4-(4-trifluoromethylphenyl)piperidine HCl (CAS 255051-14-0) replace pyrrolidine’s 5-membered ring with a 6-membered piperidine. This increases ring flexibility and alters hydrogen-bonding capacity .

Key Research Findings

- Solubility vs. Bioactivity: Hydrochloride salts universally improve solubility, but bulky substituents (e.g., bromophenoxy in CAS 101768-40-5) can compromise bioavailability .

- Synthetic Accessibility : 3-(4-Fluorophenyl)pyrrolidine HCl is synthesized in high yields (~95%) via reductive amination or nucleophilic substitution, whereas triazole-containing analogs require multi-step protocols .

Biological Activity

Overview

3-(4-Fluorophenyl)pyrrolidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. With the molecular formula C10H12FN·HCl, this compound features a pyrrolidine ring attached to a 4-fluorophenyl group, enhancing its solubility and stability for various applications. Its unique structure allows it to interact with multiple biological targets, making it a candidate for therapeutic exploration, particularly in neuropsychiatric disorders.

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent introduction of the fluorophenyl group. The hydrochloride form is crucial for improving solubility and bioavailability in biological systems. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for its functionalization in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the fluorine atom enhances binding affinity, which can influence the compound's pharmacokinetics and pharmacodynamics. The following mechanisms have been observed:

- Receptor Interactions : This compound has shown potential in modulating neurotransmitter systems, particularly those involving dopamine pathways, which are critical in treating conditions such as depression and schizophrenia .

- Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in cancer progression and inflammation, suggesting its utility in oncology .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. Compounds structurally similar to it have shown effectiveness against various bacterial strains, indicating a potential role in developing new antibiotics.

Case Studies

- Pharmaceutical Development : A study highlighted its use as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Compounds derived from it were tested for their ability to cross the blood-brain barrier effectively .

- Anticonvulsant Activity : In models assessing anticonvulsant properties, derivatives of pyrrolidine compounds showed significant activity against induced seizures, suggesting that this compound could be explored further for treating epilepsy .

- Cancer Research : A study involving pyrrolidinone derivatives indicated that modifications to the structure of similar compounds could lead to significant inhibition of cancer cell proliferation and invasion, emphasizing the importance of structural variations in enhancing biological activity .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C10H12FN·HCl | Hydrochloride salt enhances solubility | Antimicrobial, potential CNS effects |

| (R)-3-(4-Fluorophenyl)pyrrolidine | C10H12FN | Enantiomeric form | Differing biological activity |

| (S)-3-(4-Fluorophenyl)pyrrolidine | C10H13ClFN | Enantiomer with distinct pharmacological profile | Varies from R-form |

Q & A

Q. Optimization Strategies :

- Design of Experiments (DoE) : Apply factorial designs to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .

- Reaction Path Search : Utilize quantum chemical calculations (e.g., density functional theory) to predict transition states and energetics, reducing trial-and-error experimentation .

- Purification : Employ column chromatography or recrystallization to achieve ≥98% purity, validated via HPLC .

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Answer:

Structural Confirmation :

Q. Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities; a retention time of 8.2 min under isocratic conditions (60:40 acetonitrile:water) is typical .

- Elemental Analysis : Confirm stoichiometry (e.g., CHFClN) within ±0.3% deviation .

Advanced: How can computational methods like quantum chemical calculations aid in understanding the reaction mechanisms of this compound?

Answer:

Computational approaches enable mechanistic insights and predictive synthesis:

- Reaction Pathway Mapping : Use software like Gaussian or ORCA to model intermediates and transition states. For example, calculate activation energies for fluorophenyl group attachment to pyrrolidine .

- Solvent Effects : Simulate solvent interactions (e.g., dielectric constant of dichloromethane) to optimize reaction rates .

- Pharmacophore Modeling : Predict binding affinities for biological targets (e.g., NMDA receptors) by docking the compound into protein structures .

Case Study : ICReDD’s workflow integrates computed reaction paths with robotic experimentation, achieving a 70% reduction in optimization time for analogous arylcyclohexylamines .

Advanced: How to address discrepancies in pharmacological data between in vitro and in vivo studies for this compound?

Answer:

Root-Cause Analysis :

- Bioavailability : Measure plasma concentrations via LC-MS to assess absorption differences (e.g., low oral bioavailability due to first-pass metabolism) .

- Metabolite Interference : Identify active metabolites using in vitro microsomal assays (e.g., rat liver S9 fractions) and compare with in vivo effects .

Q. Experimental Design Adjustments :

- Dose-Response Curves : Establish in vitro IC values and correlate with in vivo ED using allometric scaling .

- Behavioral Assays : For CNS activity, employ rat discrimination models (e.g., PCP-like stimulus effects) to validate target engagement .

Data Reconciliation : Use Bayesian statistics to integrate conflicting datasets, weighting in vivo results more heavily for translational relevance .

Safety: What are the critical safety protocols when handling this compound in laboratory settings?

Answer:

Handling Precautions :

Q. Waste Management :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.